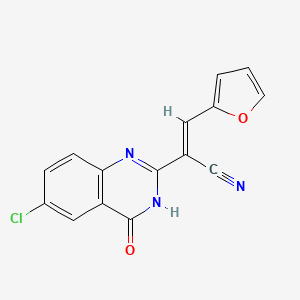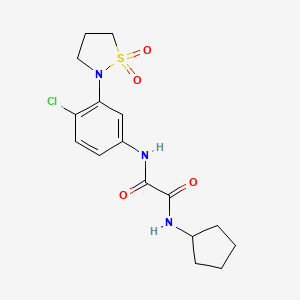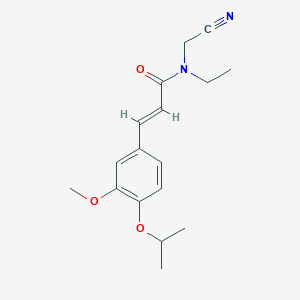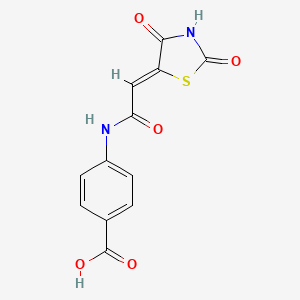
1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride, has been a subject of interest in recent years. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride consists of a six-membered ring containing two opposing nitrogen atoms . The molecular weight of this compound is 251.16.Chemical Reactions Analysis
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity. Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . The methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride include a molecular weight of 251.16. More specific properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique
Synthesis and Bioactivity
1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride and its derivatives have been explored in various scientific research applications, primarily focusing on their synthesis and bioactivity. A notable study involved the synthesis of substituted chromene and quinoline conjugates, demonstrating significant anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells. This research highlights the potential therapeutic applications of these compounds in cancer treatment. Molecular docking studies further supported these findings by revealing good binding affinity with Bcl-2 protein, a critical regulator of cell death (Parveen et al., 2017).
Antimicrobial and Antifungal Activities
Another area of interest is the antimicrobial and antifungal properties of derivatives synthesized from 1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride. Research in this domain has led to the development of compounds with potent antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli, as well as significant antifungal activity against strains like Candida albicans. These findings suggest the potential of these compounds in developing new antimicrobial and antifungal therapies (Othman et al., 2019).
Enantioselective Synthesis
In the pursuit of novel pharmaceutical agents, the enantioselective synthesis of CGRP receptor inhibitors using derivatives of 1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride has been investigated. This research outlines the development of a stereoselective, economical synthesis process for potential therapeutic agents targeting the calcitonin gene-related peptide (CGRP) receptor, which plays a crucial role in migraine pathophysiology. Such studies are vital for the pharmaceutical industry's efforts to create more effective treatments for migraines with fewer side effects (Cann et al., 2012).
Catalytic and Synthetic Applications
The versatility of 1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride derivatives extends to their use as catalysts in chemical synthesis. For instance, the introduction of a piperazine-based dicationic Bronsted acidic ionic salt has been shown to facilitate the efficient synthesis of pyrimidine and pyrano[2,3-d]pyrimidinone derivatives. This method offers several advantages, including short reaction times, excellent yields, and the reusability of the catalyst, highlighting the compound's utility in green chemistry and sustainable practices (Darvishzad et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
2-methyl-4-piperazin-1-ylpyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c1-8-11-3-2-9(12-8)13-6-4-10-5-7-13;;/h2-3,10H,4-7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXYRBLSKUXMTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2613675.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(ethylsulfonyl)benzamide](/img/structure/B2613683.png)



![N~4~-(4-fluorophenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2613690.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N'-[3-(methylthio)phenyl]ethanediamide](/img/structure/B2613692.png)
![(Z)-methyl 2-(6-methoxy-2-((2-(naphthalen-1-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2613693.png)

![N-[[2-[4-[(Dimethylamino)methyl]phenyl]phenyl]methyl]but-2-ynamide](/img/structure/B2613696.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2613697.png)
![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(4-propanoylphenoxy)acetate](/img/structure/B2613698.png)